molecular formula C11H14O5 B14346885 Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 92076-18-1

Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B14346885
CAS No.: 92076-18-1
M. Wt: 226.23 g/mol
InChI Key: QHMDOUUTRXHELU-UHFFFAOYSA-N
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Description

Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry. This compound is known for its stability and reactivity, which allows it to participate in a variety of chemical reactions. Its structure consists of a bicyclo[2.2.1]heptane ring system with two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between furan and maleic anhydride at room temperature to yield 7-oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. This intermediate is then converted to the diester by refluxing in methanol with the addition of concentrated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The Diels-Alder reaction is favored due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum conversion and purity of the final product. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides and esters.

Scientific Research Applications

Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate involves its interaction with various molecular targets. The compound’s ester and ketone groups allow it to participate in a range of chemical reactions, making it a versatile intermediate. Its bicyclic structure provides rigidity, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate is unique due to its combination of ester and ketone groups within a bicyclic structure. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and various applications in scientific research.

Properties

CAS No.

92076-18-1

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate

InChI

InChI=1S/C11H14O5/c1-15-10(13)8-5-3-6(7(12)4-5)9(8)11(14)16-2/h5-6,8-9H,3-4H2,1-2H3

InChI Key

QHMDOUUTRXHELU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(C1C(=O)OC)C(=O)C2

Origin of Product

United States

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